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Compound of Interest

Compound Name: Doxofylline-d4

Cat. No.: B12418633 Get Quote

An In-depth Technical Guide to Doxofylline-d4
This technical guide provides a comprehensive overview of Doxofylline-d4, a deuterated

analog of the bronchodilator Doxofylline. It is intended for researchers, scientists, and

professionals in drug development, offering detailed information on its chemical properties,

analytical applications, and the pharmacological context of its parent compound.

Core Compound Properties
Doxofylline-d4 is a stable, isotopically labeled form of Doxofylline, which is a methylxanthine

derivative used in the treatment of respiratory diseases such as asthma and chronic obstructive

pulmonary disease (COPD). The primary utility of Doxofylline-d4 is as an internal standard in

analytical and pharmacokinetic research, enhancing the accuracy of quantification in complex

biological matrices.

Table 1: Physicochemical Properties of Doxofylline-d4
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Property Value

CAS Number 1346599-13-0

Molecular Weight 270.13 g/mol

Chemical Formula C₁₁H₁₀D₄N₄O₄

IUPAC Name
7-((1,3-dioxolan-2-yl-4,4,5,5-d4)methyl)-1,3-

dimethyl-3,7-dihydro-1H-purine-2,6-dione

Synonyms Doxophylline-d4

Synthesis and Isotopic Labeling
The synthesis of Doxofylline-d4 involves the incorporation of four deuterium atoms into the

dioxolane ring of the Doxofylline molecule. While specific, proprietary synthesis protocols may

vary, a general approach involves the use of deuterated ethylene glycol during the formation of

the dioxolane ring, which is then coupled to the theophylline backbone.

A common synthetic route for the parent compound, Doxofylline, involves the N-alkylation of

theophylline with 2-bromomethyl-1,3-dioxolane. For Doxofylline-d4, the analogous deuterated

bromo-reagent would be required.

Mechanism of Action of the Parent Compound:
Doxofylline
Doxofylline exerts its therapeutic effects through a distinct pharmacological profile that differs

from older methylxanthines like theophylline. Its primary mechanisms include:

Phosphodiesterase (PDE) Inhibition: While the exact mechanism is still under investigation,

Doxofylline is thought to inhibit phosphodiesterase enzymes, leading to an increase in

intracellular cyclic adenosine monophosphate (cAMP) and subsequent relaxation of

bronchial smooth muscle.[1][2] However, some studies suggest it does not significantly

inhibit known PDE isoforms except for a modest effect on PDE2A1 at high concentrations.[3]

[4]
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Interaction with β2-Adrenoceptors: Studies have shown that Doxofylline interacts with β2-

adrenoceptors, which contributes to the relaxation of airway and vascular smooth muscle.[1]

[3] Molecular docking studies suggest that hydrogen bonds are formed between Doxofylline

and serine residues (Ser169 and Ser173) of the β2-adrenoceptor.[1][5]

Reduced Adenosine Receptor Antagonism: Unlike theophylline, Doxofylline has a

significantly lower affinity for adenosine A1 and A2A receptors.[3] This is believed to account

for its improved safety profile, particularly the reduced incidence of cardiac and central

nervous system side effects.[3]

Below is a diagram illustrating the proposed signaling pathway for Doxofylline-induced

bronchodilation.
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Caption: Proposed signaling pathway of Doxofylline in airway smooth muscle cells.
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Experimental Protocols and Applications
Doxofylline-d4 is crucial for the accurate quantification of Doxofylline in biological samples.

Below are representative experimental methodologies where Doxofylline-d4 serves as an

indispensable tool.

Objective: To determine the concentration of Doxofylline in human plasma over time.

Methodology:

Sample Preparation:

Aliquots of human plasma are thawed.

Doxofylline-d4 working solution (as an internal standard) is added to each plasma

sample.

Protein precipitation is performed by adding methanol, followed by vortexing and

centrifugation to separate the supernatant.

Chromatographic Separation:

The supernatant is injected into an ultra-performance liquid chromatography (UPLC)

system.

Separation is achieved on a C18 column (e.g., Kinetex EVO C18, 50 × 2.1 mm, 5 µm) with

a gradient mobile phase, typically consisting of an aqueous solution with formic acid and

an organic solvent like acetonitrile.[6][7]

Mass Spectrometric Detection:

The eluent from the UPLC is introduced into a tandem mass spectrometer with an

electrospray ionization (ESI) source.

Detection is performed in multiple reaction monitoring (MRM) mode.

The mass transitions monitored are approximately m/z 267.0 → 181.0 for Doxofylline and

m/z 271.2 → 181.1 for Doxofylline-d4.[6][7]
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Quantification:

A calibration curve is generated by plotting the peak area ratio of Doxofylline to

Doxofylline-d4 against known concentrations of Doxofylline.

The concentration of Doxofylline in the test samples is determined from this curve.

Table 2: UPLC-MS/MS Method Parameters

Parameter Typical Value/Condition

Column Kinetex EVO C18 (50 × 2.1 mm, 5 µm)

Mobile Phase A 0.3% Formic Acid in Water

Mobile Phase B 90% Acetonitrile with 0.3% Formic Acid

Flow Rate 0.3 mL/min

Ionization Mode Positive Electrospray Ionization (ESI+)

MRM Transition (Doxofylline) m/z 267.0 → 181.0

MRM Transition (Doxofylline-d4) m/z 271.2 → 181.1

Linear Range 20.0 to 16,000 ng/mL

Data adapted from a validated UPLC-MS/MS method.[6][7]
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Caption: Experimental workflow for a pharmacokinetic study using Doxofylline-d4.
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Objective: To evaluate the anti-inflammatory and bronchodilator effects of Doxofylline in a

murine model of asthma.

Methodology:

Sensitization: Mice (e.g., BALB/c) are sensitized by intraperitoneal injections of an allergen,

such as ovalbumin (OVA), mixed with an adjuvant like aluminum hydroxide.

Challenge: After the sensitization period, mice are challenged by intranasal administration or

inhalation of OVA to induce an asthmatic response.

Treatment: Doxofylline is administered to the treatment group (e.g., orally or

intraperitoneally) prior to the allergen challenge. A vehicle control group receives the vehicle

alone.

Assessment of Airway Hyperresponsiveness (AHR): AHR is measured using techniques like

whole-body plethysmography in response to increasing concentrations of a

bronchoconstrictor (e.g., methacholine).

Bronchoalveolar Lavage (BAL): BAL fluid is collected to analyze the influx of inflammatory

cells (e.g., eosinophils, neutrophils).

Histopathology: Lung tissues are collected, fixed, and stained (e.g., with Hematoxylin and

Eosin or Periodic acid-Schiff) to assess inflammation and mucus production.

Cytokine Analysis: Levels of inflammatory cytokines (e.g., IL-4, IL-5, IL-13) in BAL fluid or

lung homogenates are measured by ELISA.

Objective: To determine the inhibitory effect of Doxofylline on PDE activity.

Methodology:

Enzyme and Substrate Preparation: Recombinant human PDE enzymes (e.g., PDE2A1,

PDE4B) are used. The substrate, cAMP or cGMP, is prepared in an assay buffer.

Inhibition Assay:
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The PDE enzyme is incubated with varying concentrations of Doxofylline (or a control

inhibitor like IBMX) in a microplate.

The reaction is initiated by adding the cyclic nucleotide substrate.

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g.,

37°C).

Detection:

The amount of remaining substrate or the product (AMP or GMP) is quantified. This can

be done using various methods, such as commercially available fluorescence polarization-

based assays (e.g., PDE-Glo™).[8]

Data Analysis: The concentration of Doxofylline that produces 50% inhibition of the enzyme

activity (IC₅₀) is calculated from the concentration-response curve.

Comparative Efficacy and Safety Data
Clinical trials have compared the efficacy and safety of Doxofylline with theophylline and

placebo. Doxofylline generally shows comparable efficacy to theophylline but with a

significantly better safety profile.

Table 3: Summary of Clinical Trial Data (Doxofylline vs. Theophylline)
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Parameter
Doxofylline (400
mg t.i.d.)

Theophylline (250
mg t.i.d.)

Reference

Change in FEV₁

Statistically significant

improvement vs.

placebo

Statistically significant

improvement vs.

placebo

[9]

Asthma Attack Rate
Significantly

decreased

Significantly

decreased
[9]

Rescue Medication

Use

Significantly

decreased

Significantly

decreased
[9]

Treatment

Discontinuation due to

Adverse Events

Significantly lower

than theophylline

(p=0.001)

- [9]

Common Adverse

Events

Nausea, headache,

dyspepsia

Higher incidence of

gastrointestinal and

CNS side effects

[3]

This guide provides a foundational understanding of Doxofylline-d4, its applications, and the

pharmacological basis of its parent compound. For specific experimental applications, it is

recommended to consult detailed, peer-reviewed literature.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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